2-Nitro-5-(trifluoromethyl)phenyl acetic acid ethyl ester
Description
2-Nitro-5-(trifluoromethyl)phenyl acetic acid ethyl ester is an organic compound with the molecular formula C11H10F3NO4 It is a derivative of phenyl acetic acid, where the phenyl ring is substituted with a nitro group at the 2-position and a trifluoromethyl group at the 5-position The ethyl ester functional group is attached to the acetic acid moiety
Properties
IUPAC Name |
ethyl 2-[2-nitro-5-(trifluoromethyl)phenyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO4/c1-2-19-10(16)6-7-5-8(11(12,13)14)3-4-9(7)15(17)18/h3-5H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDXFCHDPOLXDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC(=C1)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-5-(trifluoromethyl)phenyl acetic acid ethyl ester typically involves the following steps:
Nitration: The starting material, 5-(trifluoromethyl)phenyl acetic acid, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 2-position.
Esterification: The resulting 2-nitro-5-(trifluoromethyl)phenyl acetic acid is then esterified with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of 2-Nitro-5-(trifluoromethyl)phenyl acetic acid ethyl ester can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-5-(trifluoromethyl)phenyl acetic acid ethyl ester can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.
Hydrolysis: The ester functional group can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Reduction: 2-Amino-5-(trifluoromethyl)phenyl acetic acid ethyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-Nitro-5-(trifluoromethyl)phenyl acetic acid.
Scientific Research Applications
2-Nitro-5-(trifluoromethyl)phenyl acetic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug candidates targeting various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 2-Nitro-5-(trifluoromethyl)phenyl acetic acid ethyl ester and its derivatives depends on the specific application and target. For instance, in biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anti-inflammatory effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Nitro-4-(trifluoromethyl)phenyl acetic acid ethyl ester
- 2-Nitro-3-(trifluoromethyl)phenyl acetic acid ethyl ester
- 2-Nitro-6-(trifluoromethyl)phenyl acetic acid ethyl ester
Uniqueness
2-Nitro-5-(trifluoromethyl)phenyl acetic acid ethyl ester is unique due to the specific positioning of the nitro and trifluoromethyl groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. The presence of the trifluoromethyl group enhances the compound’s electron-withdrawing properties, making it more reactive in certain chemical reactions compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
